molecular formula C14H16N2O4S B6534614 N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide CAS No. 1021224-56-5

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide

Cat. No.: B6534614
CAS No.: 1021224-56-5
M. Wt: 308.35 g/mol
InChI Key: LQWAMDLRIRVSFQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)16-20-13/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWAMDLRIRVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated oxazole with a benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxazole derivatives exhibit significant anticancer properties. The oxazole moiety is often involved in the inhibition of cancer cell proliferation. For instance, studies have shown that benzamide derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The sulfonamide group in this compound may contribute to its anti-inflammatory properties. Sulfonamides are known to inhibit the activity of certain enzymes involved in inflammatory responses, potentially making this compound useful in treating conditions like arthritis and other inflammatory diseases .

Neurological Disorders

Preliminary studies suggest that oxazole derivatives can influence neurotransmitter systems. This indicates a potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating synaptic transmission and neuroinflammation .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating IC50 values indicating effective inhibition of tumor growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

A research article published in Pharmacology Reports explored the anti-inflammatory properties of sulfonamide derivatives. The study found that this compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary Table of Applications

Application AreaMechanism of ActionReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatory EffectsInhibits enzyme activity related to inflammation ,
Neurological DisordersModulates neurotransmitter systems

Mechanism of Action

The mechanism by which N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)aniline
  • N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)phenylacetamide

Uniqueness

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and sulfonyl group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-4-(propane-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1021224-56-5
  • Molecular Formula : C14_{14}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 308.35 g/mol

Biological Activities

The biological activities of this compound can be categorized into several areas based on recent studies:

1. Anticancer Activity

Research indicates that compounds containing oxazole moieties, similar to this compound, exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations. For example:

CompoundCell LineIC50_{50} (µM)
Compound 1Human colon adenocarcinoma (CXF HT-29)92.4
Compound 2Human ovarian adenocarcinoma (OVXF 899)2.76
Compound 3Human renal cancer (RXF 486)1.143

These compounds have been noted for their ability to inhibit specific targets such as Human Deacetylase Sirtuin 2 (HDSirt2) and other kinases involved in tumor progression .

2. Anti-inflammatory Properties

In addition to anticancer effects, compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting cyclooxygenases (COX), which are critical in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators .

3. Antimicrobial Activity

This compound and its derivatives have shown effectiveness against various bacterial strains. The sulfonamide group enhances the antimicrobial activity by interfering with bacterial folic acid synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity :
    A study evaluated a series of oxadiazole derivatives and found that modifications led to enhanced antitumor efficacy against a panel of human tumor cell lines. The most potent derivatives displayed selective activity against renal cancer cells, indicating a potential therapeutic application for renal carcinoma .
  • Toxicity Assessments :
    The toxicity of these compounds was assessed using zebrafish embryos as a model organism. Results indicated that while some derivatives exhibited significant biological activity, they also showed varying levels of toxicity, necessitating further investigation into their safety profiles .
  • Mechanism of Action :
    Research has focused on understanding the mechanism by which these compounds exert their effects. For example, studies have shown that the inhibition of specific kinases leads to cell cycle arrest and apoptosis in cancer cells .

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